2,6-Dimethoxy-4-propylphenol
Description
Contextualization within Phenolic Compounds Research
Within the vast landscape of phenolic compounds research, 2,6-dimethoxy-4-propylphenol serves as an important model and target molecule. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major focus of study due to their prevalence in nature and their wide-ranging chemical reactivity and biological activities. This compound belongs to the specific subclass of methoxyphenols. hmdb.cafoodb.ca
Research into this compound often explores its inherent properties stemming from its phenolic structure. For instance, its antioxidant capabilities have been a subject of investigation. lookchem.com The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a characteristic feature of many phenolic compounds. Studies have investigated derivatives of similar structures, such as 2,6-dimethoxyphenol (B48157), for their antioxidant potential, providing a basis for understanding the activity of this compound. sigmaaldrich.comresearchtrend.net Furthermore, its structure makes it a versatile building block in chemical synthesis for producing a range of other organic compounds and potential pharmaceuticals. lookchem.combiosynth.com It is considered a promising model compound representing the phenolic fractions of bio-oil derived from the catalytic depolymerization of lignin (B12514952). escholarship.org
Significance in Natural Products Chemistry and Lignin Valorization Studies
The significance of this compound is particularly pronounced in the fields of natural products chemistry and lignin valorization. As a natural product, it is found in certain cured and smoked foods, contributing to their flavor profiles. lookchem.com However, its most impactful role in academic research is as a key product derived from lignin, the most abundant aromatic biopolymer on Earth. escholarship.orgmdpi.com
Lignin valorization, the process of converting low-value lignin into high-value chemicals, is a cornerstone of developing sustainable biorefineries. "Lignin-first" strategies, which involve the catalytic conversion of lignin during the biomass pretreatment stage, have been shown to produce 4-propylphenols with near-quantitative theoretical yields. rsc.org In this context, this compound is one of the principal monomeric compounds obtained, especially from hardwoods like poplar and birch. encyclopedia.pubresearchgate.net
Various catalytic systems are being optimized to maximize the yield and selectivity of this compound. For example, using a Zn/Pd/C catalyst on poplar wood has been shown to convert a significant portion of the available lignin into this compound and its guaiacyl counterpart, 2-methoxy-4-propylphenol (B1219966). researchgate.net The high yield of these specific monomers is advantageous because it simplifies downstream separation and upgrading processes. mdpi.com Research has demonstrated that optimizing hydrogenolysis conditions can lead to high yields of lignin monomers, with this compound being a major, highly selective product. mdpi.com
Interactive Table 2: Research Findings on the Yield of this compound from Lignin
| Lignin Source | Catalytic Process/System | Monomer Yield (% of Lignin) | Selectivity for this compound (%) | Reference |
|---|---|---|---|---|
| Poplar Wood | Aldehyde-aided hydrogenolysis (LAA) | 33.00% | 46.61% | mdpi.com |
| Poplar Wood | Aldehyde-aided hydrogenolysis (LFA) | 42.57% | 39.93% | mdpi.com |
| Poplar Wood | Zn/Pd/C catalyst in Methanol (B129727) | 40-54% (combined with 2-methoxy-4-propylphenol) | Not specified | researchgate.net |
| Birch Wood | Reductive Catalytic Fractionation (RCF) with Ni/C catalyst | Not specified | Major Product | encyclopedia.pub |
| Lignin | Catalytic Depolymerisation with Methanol | >40% (total alkylphenols) | >40% (substituted 4-propyl-2,6-dimethoxyphenol compounds) | rsc.org |
The focus on producing this compound is driven by its potential as a platform chemical. Its inherent chemical structure, with multiple functional groups, allows for further catalytic upgrading into biofuels and other fine chemicals, such as catechols, thereby providing a renewable alternative to petroleum-based feedstocks. escholarship.orgd-nb.info
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWWEXPVKCVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075067 | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.071-1.076 | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6766-82-1 | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6766-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-PROPYL-2,6-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Biogenesis in Natural Systems
Natural Occurrence in Flora and Fauna
The compound is found across a range of biological systems, originating from plant biomass and identified in various animal-based food products, often as a result of processing methods like smoking.
2,6-Dimethoxy-4-propylphenol is a significant product derived from the depolymerization of lignin (B12514952), a complex polymer that forms key structural materials in plants. biosynth.comgoogle.com It is specifically one of the main monomeric compounds obtained from the catalytic processing of hardwoods rich in syringyl (S) lignin units.
Research into biorefinery processes has highlighted its formation from various types of woody biomass. For instance, the catalytic hydrogenolysis of birch wood using a Palladium-on-carbon (Pd/C) catalyst can produce a high yield of monomeric phenols, with this compound (referred to as 4-propanol syringol in some studies) being a major product. frontiersin.org One study achieved a 29.7 wt% yield of this compound from birch. frontiersin.org
Similarly, a bimetallic Zinc/Palladium-on-carbon (Zn/Pd/C) catalyst has been shown to effectively convert lignin from intact poplar wood into primarily two products: this compound and 2-methoxy-4-propylphenol (B1219966). researchgate.net This process converted 40–54% of the available lignin into these two methoxyphenols. frontiersin.orgresearchgate.net The reductive catalytic fractionation (RCF) of bamboo has also yielded this compound as a significant product. frontiersin.org
These processes typically involve the cleavage of β-O-4 linkages within the lignin polymer and subsequent hydrogenation of the side chain, converting native phenylpropanoid units, specifically the syringyl units, into the stable 4-propylphenol (B1200801) structure. researchgate.netacs.org
Table 1: Research Findings on this compound from Lignocellulosic Biomass
| Biomass Source | Catalytic Process | Key Findings | Reference(s) |
| Poplar Wood | Zn/Pd/C catalyst in methanol (B129727) | Converted 40-54% of available lignin into this compound and 2-methoxy-4-propylphenol. | researchgate.net |
| Birch Wood | Pd/C catalyst with H₂ in methanol | Identified as a major phenolic product with a yield of 29.7 wt%. | frontiersin.org |
| Birch Wood | Reductive Catalytic Fractionation (RCF) with Pd/C | Obtained in a mixture of monophenolic compounds with a total yield of 37 wt% from lignin. | rsc.org |
| Bamboo | Reductive Catalytic Fractionation (RCF) with Pd/C | Resulted in a 41.7 wt% total yield of phenolic monomers, including this compound. | frontiersin.org |
This compound has been identified as a flavor and aroma compound in a variety of food and beverage products. nih.goveuropa.eu Its presence is often attributed to the thermal degradation of lignin during processing, particularly smoking. thegoodscentscompany.com
The compound is a known component of natural smoked flavors and has been reported in smoked and cured meats such as cooked bacon, cured pork, and smoked fatty fish. chemicalbook.comthegoodscentscompany.com It has been specifically identified in dried bonito fish. lookchem.comchemicalbook.com Its occurrence in these products contributes to their characteristic smoky and phenolic flavor profiles. chemdad.com
Beyond smoked foods, this phenol (B47542) has been found in alcoholic beverages that are aged or processed in ways that may involve contact with wood or toasted barrels, such as certain types of whiskey, rum, and grape brandy. sigmaaldrich.com It has also been noted in tea and sherry. sigmaaldrich.com The Human Metabolome Database (HMDB) and the Food Database (FooDB) list it as a compound found in fish, suggesting it could be a potential biomarker for the consumption of these foods. hmdb.cafoodb.ca
Table 2: Identification of this compound in Food and Beverages
| Food/Beverage Category | Specific Examples | Reference(s) |
| Fish Products | Smoked fatty fish, Dried bonito fish | lookchem.comchemicalbook.comthegoodscentscompany.comfoodb.ca |
| Meat Products | Cured pork, Cooked bacon, Smoked sausage | chemicalbook.comthegoodscentscompany.comchemdad.com |
| Flavorings | Natural smoked flavors | lookchem.comchemicalbook.comchemdad.com |
| Alcoholic Beverages | Grape brandy, Rum, Whiskey, Sherry | chemdad.comsigmaaldrich.com |
| Other | Tea | sigmaaldrich.com |
Biosynthetic Pathways and Metabolic Origins
The primary metabolic origin of this compound is the lignin polymer in plants. It is not typically biosynthesized directly in its final form within living cells but is rather a product of the chemical breakdown (catabolism) of lignin.
Lignin is constructed from phenylpropanoid precursors, which form three main types of units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. This compound is derived specifically from the syringyl (S) units, which are characterized by two methoxy (B1213986) groups on the aromatic ring at positions 2 and 6. google.comresearchgate.net
During processes like pyrolysis, hydrogenolysis, or other catalytic fractionation methods, the ether linkages (most commonly β-O-4) that bind the lignin monomers together are cleaved. acs.org The three-carbon side chain of the original syringyl propane (B168953) unit undergoes reduction, converting functionalities like alcohols or aldehydes into a stable propyl group. This results in the formation of this compound. frontiersin.orgresearchgate.net
In the context of food, the formation of this compound during smoking is a direct result of the thermal degradation of the syringyl lignin present in the wood used for smoking. Another potential pathway involves the chemical modification of related flavor compounds. For example, it can be produced from 4-Allyl-2,6-dimethoxyphenol (B1196327), another lignin-derived compound found in various natural sources. chemdad.com
Chemical Synthesis and Derivatization Strategies
Synthetic Methodologies for 2,6-Dimethoxy-4-propylphenol
While direct de novo synthesis of this compound from simple, non-phenolic precursors is not extensively documented in readily available literature, related phenolic structures can be built up. For instance, the core 2,6-dimethoxyphenol (B48157) structure can be synthesized from pyrogallic acid. One patented method discloses the use of a microreactor and tetrabutylammonium (B224687) bromide as a catalyst for the etherification reaction between pyrogallic acid and dimethyl carbonate. google.com This process is noted for its high yield and purity, with methanol (B129727) and carbon dioxide as the primary byproducts. google.com Subsequent functionalization, such as a Friedel-Crafts acylation followed by reduction, would be necessary to introduce the 4-propyl group to the aromatic ring to complete the synthesis of the target molecule.
A significant focus of modern research is the production of this compound from lignin (B12514952), a complex polymer that constitutes a major component of woody biomass. biosynth.com This "lignin-first" biorefinery approach aims to deconstruct lignin into its constituent aromatic monomers, providing a sustainable alternative to fossil fuel-based chemical production. google.com
In these integrated processes, lignocellulosic biomass, such as birch or poplar wood, is broken down to yield a carbohydrate pulp and a liquid stream of lignin-derived phenolic monomers. researchgate.net Among these monomers, this compound is a principal product, particularly from hardwood lignins which are rich in syringyl (S) units. researchgate.net For example, processing wild-type poplar wood can yield a mixture of 2-methoxy-4-propylphenol (B1219966) (dihydroeugenol) and this compound in an approximate 1:2 ratio. researchgate.net Genetic modification of the biomass can further influence this product distribution, with certain high-S poplar lines yielding a ratio as high as 1:6. researchgate.net
Catalytic funneling is a key strategy employed in lignin-first biorefineries to convert the complex and heterogeneous mixture of molecules released during lignin depolymerization into a smaller, more manageable number of simple, value-added compounds. researchgate.net This is often achieved through hydrogenolysis, a chemical reaction that involves the cleavage of chemical bonds by hydrogen.
In a typical process, wood chips are treated with hydrogen gas at elevated temperatures (e.g., 200–250 °C) and pressures in a solvent like methanol, using a heterogeneous metal catalyst. researchgate.net Various catalysts have been shown to be effective in this process. A bimetallic zinc/palladium on carbon (Zn/Pd/C) catalyst has demonstrated the ability to convert 40-54% of the lignin from poplar wood into a mixture of dihydroeugenol and this compound. google.com Other research has highlighted the efficacy of nickel on carbon (Ni/C) for the selective hydrogenolysis of birch wood lignin fractions to produce these propylphenols. biosynth.com Ruthenium on carbon (Ru/C) is also a commonly used catalyst in these systems. researchgate.net
Table 1: Catalysts and Conditions for Lignin Hydrogenolysis
| Catalyst | Feedstock | Temperature (°C) | Pressure (bar H₂) | Key Products | Reference |
|---|---|---|---|---|---|
| Zn/Pd/C | Poplar Wood | 225 | 34 | 2-methoxy-4-propylphenol, this compound | google.com |
| Ni/C | Birch Wood | - | - | 2-methoxy-4-propylphenol, this compound | biosynth.com |
| Ru/C | Birch Wood | 200-250 | High | 2-methoxy-4-propylphenol, this compound | researchgate.net |
Reductive Catalytic Fractionation (RCF) is a specific and highly effective "lignin-first" methodology that integrates biomass fractionation with the catalytic hydrogenolysis of lignin. google.com This one-pot process typically involves heating biomass with a heterogeneous catalyst in a hydrogen-donating solvent (like methanol or ethanol) under a hydrogen atmosphere. google.com The key to RCF is the stabilization of reactive lignin intermediates formed during solvolytic depolymerization, preventing them from re-condensing into intractable bio-polymers and instead guiding them toward desired low-molecular-weight phenolic monomers.
The Zn/Pd/C catalyst system is particularly noteworthy for its synergistic activity in RCF, where it is proposed that zinc promotes the cleavage of the prevalent β-O-4 ether linkages in lignin. biosynth.com When applied to various biomass feedstocks, this catalyst system consistently yields dihydroeugenol and this compound as the two primary monomeric products, with total monomer yields reaching 40% to 54%. biosynth.com
Beyond direct extraction from lignin, this compound can be synthesized in the laboratory from closely related phenolic precursors. A well-defined method involves the catalytic hydrogenation of the allyl side chain of 4-allyl-2,6-dimethoxyphenol (B1196327). researchgate.netgoogle.com
In this procedure, 4-allyl-2,6-dimethoxyphenol is dissolved in methanol containing a 5 wt% Palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com The mixture is then subjected to hydrogen gas (H₂) in a pressure reactor at elevated pressure (e.g., 34 bar or 500 psig) and a relatively mild temperature (60 °C) for several hours. researchgate.netgoogle.com After the reaction, the solid Pd/C catalyst is removed by filtration, and the methanol is evaporated to yield this compound, which can be further purified by silica (B1680970) column chromatography. researchgate.netgoogle.com
While eugenol (B1671780) (2-methoxy-4-allylphenol) is a common starting material for related compounds, the direct conversion to this compound would require an additional methoxylation step on the aromatic ring, which is more complex than the simple side-chain hydrogenation described above.
Table 2: Laboratory Synthesis from Phenolic Precursor
| Precursor | Reagents | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Allyl-2,6-dimethoxyphenol | H₂, Methanol | 5 wt% Pd/C | 60 °C, 34 bar H₂, 3 h | This compound | researchgate.netgoogle.com |
Biorefinery-Based Production from Lignin and Lignin Model Compounds
Chemical Modifications and Derivatization Reactions
This compound, once obtained, serves as a platform molecule for the synthesis of other useful chemicals through various derivatization reactions. A significant area of investigation is its complete deoxygenation to produce hydrocarbon fuels and chemicals.
One prominent derivatization is its conversion to propylcyclohexane (B167486) and propylbenzene (B89791). google.comgoogle.com This is achieved through vapor-phase hydrodeoxygenation. When this compound is passed over a platinum-molybdenum (PtMo) bimetallic catalyst at high temperature (300 °C) and hydrogen pressure (350 psi), it is converted into propylcyclohexane and propylbenzene in near-quantitative yields (>97%). google.comgoogle.com The resulting propylcyclohexane can be a component of jet fuel or can be further dehydrogenated to produce more propylbenzene, a valuable aromatic solvent and chemical intermediate. google.comresearchgate.net
Hydrodeoxygenation and Hydrodemethoxylation Studies
Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived oils by removing oxygen, thereby increasing their stability and energy density. rsc.org The HDO of this compound and related model compounds has been investigated using various catalytic systems.
A bimetallic 5-5 wt% FeNi/H-Beta-300 catalyst was studied for the solventless hydrodeoxygenation of dihydroeugenol. rsc.orgrsc.org At 300 °C and 30 bar of hydrogen, an initial conversion of 80% was achieved. rsc.org However, the catalyst was prone to deactivation due to the formation of aliphatic coke. rsc.org Density functional theory (DFT) calculations indicated that a FeNi/Al2O3 catalyst was highly active and stable, leading to the complete conversion of dihydroeugenol to propylcyclohexane with yields between 84-88%. researchgate.net
Selective hydrodeoxygenation can also be achieved using a bimetallic Pd/C and Zn catalyst system. morressier.comresearchgate.net This system has been shown to convert native lignin into two primary products: 2-methoxy-4-propylphenol and this compound, with monomer yields ranging from 40% to 54%. researchgate.net When this compound is treated with a PtMo bimetallic catalyst in the vapor phase at 300°C and 350 psi of H₂, it quantitatively yields propylcyclohexane and propylbenzene. google.com
Hydrodemethoxylation, the removal of methoxy (B1213986) groups, is another important transformation. For instance, 4-propylguaiacol can be converted to 4-propylphenol (B1200801) with up to 70% yield using a sulfided NiMo/Al₂O₃ catalyst. rsc.org Similarly, MoP/SiO2 catalysts have been used to selectively remove methoxy groups from lignin monomers like 2-methoxy-4-propylphenol to produce 4-alkylphenols. researchgate.net
Table 1: Catalytic Systems for Hydrodeoxygenation (HDO) and Hydrodemethoxylation of this compound and Related Compounds
| Catalyst | Substrate | Major Product(s) | Temperature (°C) | Pressure (bar) | Yield/Selectivity | Reference |
| 5-5 wt% FeNi/H-Beta-300 | Dihydroeugenol | Propylcyclohexane | 300 | 30 (H₂) | 80% initial conversion | rsc.org |
| FeNi/Al2O3 | Dihydroeugenol | Propylcyclohexane | - | - | 84-88% yield | researchgate.net |
| Zn/Pd/C | Lignin | 2-methoxy-4-propylphenol, this compound | 225 | 34 (H₂) | 40-54% lignin conversion | google.com |
| PtMo bimetallic | This compound | Propylcyclohexane, Propylbenzene | 300 | ~24 (H₂) | >97.8% combined yield | google.com |
| Sulfided NiMo/Al₂O₃ | 4-Propylguaiacol | 4-Propylphenol | - | - | Up to 70% yield | rsc.org |
| MoP/SiO2 | 2-methoxy-4-propylphenol | 4-Alkylphenols | 450 | - | - | researchgate.net |
Hydrogenation Reactions and Stereoselectivity Investigations
The hydrogenation of the aromatic ring in this compound without deoxygenation has been achieved with high diastereoselectivity. rsc.org Using a di-μ-chloro-bis(η⁴-1,5-hexadiene)dirhodium(I) catalyst in a two-phase hexane-aqueous buffer system at room temperature, the hydrogenation of this compound was approximately 100% diastereoselective, yielding the all-cis product in an 82% isolated yield after recrystallization. rsc.orgcdnsciencepub.com This high stereoselectivity is attributed to the presence of the two methoxy groups adjacent to the phenolic hydroxyl group. cdnsciencepub.comresearchgate.netcdnsciencepub.com In contrast, the hydrogenation of 2-methoxy-4-propylphenol under similar conditions resulted in lower diastereoselectivity. rsc.org
Alkylation and Dealkylation Transformations
Alkylation and dealkylation reactions offer pathways to modify the structure of this compound. The phenolic hydroxyl group can be alkylated to form ether derivatives. For example, methylation of the phenolic OH in related compounds has been shown to restore diastereoselectivity in hydrogenation reactions, indicating that this functional group is accessible for chemical modification. rsc.org
Dealkylation, specifically the removal of the propyl group, has also been explored. Research has shown that 4-propylphenol can be selectively dealkylated over H-ZSM to yield phenol (B47542) and propene. rsc.org This suggests a potential route for converting this compound into simpler phenolic compounds.
Cross-Coupling and Cross-Dehydrogenative Coupling Reactions
Cross-coupling and cross-dehydrogenative coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules from this compound.
Oxidative coupling of 2,6-disubstituted phenols, including 2,6-dimethoxyphenol, using metal oxides like PbO₂ can produce aromatic polyethers. sci-hub.st The reaction conditions, such as temperature, solvent, and the presence of additives, influence the course of these reactions. sci-hub.st Lignans and neolignans, which are formed through the oxidative coupling of two p-propylphenol moieties, are a class of compounds related to these reactions. hmdb.cahmdb.ca
Cross-dehydrogenative coupling (CDC) allows for the direct formation of C-C bonds. For instance, an aerobic CDC of benzylic C(sp³)–H bonds with alcohols has been reported, and this compound was synthesized with a 97% yield through a similar methodology. rsc.org Furthermore, chromium salen catalysts have been effectively used for the selective cross-coupling of different phenols, achieving good yields of up to 88%. core.ac.uk
Formation of Schiff Bases and Other Conjugates
The phenolic nature of this compound allows for derivatization into various conjugates. While direct synthesis of Schiff bases from this compound is not extensively detailed, related syringaldehyde (B56468) derivatives readily form Schiff bases. For example, Schiff bases of syringaldehyde have been synthesized and evaluated for their antioxidant and antibacterial properties. researchtrend.net
The formation of Schiff bases typically involves the reaction of a primary amine with a carbonyl group. eijppr.com In the context of derivatives, a precursor like syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) would be the starting material for forming an imine linkage. Theoretical studies on the formation of Schiff bases from substituted anilines and aldehydes indicate a two-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration. eijppr.com
Additionally, 2,6-dimethoxyphenol can be excreted as conjugates. In cats, orally administered 2,6-dimethoxyphenol is metabolized and excreted mainly as conjugated 2,6-dimethoxy-4-hydroxyphenol. inchem.org
Structure Activity Relationship Sar and Mechanistic Studies
Elucidation of Structure-Bioactivity Correlations
The specific arrangement of functional groups on the aromatic ring of 2,6-dimethoxy-4-propylphenol is pivotal to its bioactivity, particularly its antioxidant properties. The molecule is a syringyl-type phenol (B47542), characterized by two methoxy (B1213986) (-OCH3) groups positioned ortho to the hydroxyl (-OH) group, and a propyl group at the para position.
The antioxidant capacity of phenols is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. mdpi.com The two electron-donating methoxy groups at the C2 and C6 positions play a crucial role in lowering this BDE, thereby enhancing antioxidant activity. mdpi.com This electronic effect stabilizes the resulting phenoxyl radical. Consequently, syringyl (S) units, from which this compound is derived, generally exhibit higher antioxidant activity than guaiacyl (G) units (one methoxy group) or p-hydroxyphenyl (H) units (no methoxy groups). researchgate.net
The alkyl substituent at the C4 position also modulates bioactivity. The length of the alkyl chain can influence the compound's lipophilicity, which affects its distribution and activity in biological systems. An increase in alkyl chain length on phenolic acids has been shown to enhance antimicrobial activity. nih.gov The C4-propyl group on this compound contributes to its lipophilic character, potentially influencing its interaction with cell membranes. General studies on substituted phenols have shown that the type and steric hindrance of alkyl groups are significant factors in determining biological effects like toxicity and apoptosis induction. researchgate.netlpnu.uasigmaaldrich.com For instance, Schiff base derivatives of syringaldehyde (B56468) (a related compound) showed that the addition of an electron-withdrawing nitro group decreased antioxidant potential but increased antimicrobial effectiveness. researchtrend.net
Below is a data table summarizing the influence of key structural features on the bioactivity of phenolic compounds, based on established principles.
| Substituent/Feature | Position | Impact on Bioactivity | Rationale |
| Methoxy Group (-OCH3) | C2, C6 (ortho) | Increases antioxidant activity | Electron-donating effect lowers the O-H Bond Dissociation Enthalpy (BDE), facilitating H-atom donation. mdpi.comresearchgate.net |
| Propyl Group (-C3H7) | C4 (para) | Influences lipophilicity and antimicrobial activity | Affects interaction with lipid membranes; longer alkyl chains can enhance antimicrobial properties. nih.gov |
| Hydroxyl Group (-OH) | C1 | Essential for antioxidant activity | Acts as the hydrogen donor for free radical scavenging. mdpi.com |
Comparing this compound with its structural analogues provides critical insights into its reactivity. The most direct analogue is 2-methoxy-4-propylphenol (B1219966) (dihydroeugenol), which is a guaiacyl (G) unit.
A study investigating the catalytic hydrogenation of these two compounds revealed significant differences in stereoselectivity. While the hydrogenation of this compound was almost completely diastereoselective (yielding an all-cis product), the reaction with its guaiacyl analogue was less selective, producing a mix of diastereomers. rsc.org This highlights that the presence of the second methoxy group in the syringyl structure exerts significant stereoelectronic control over the reaction.
Enzymatic studies also reveal differences. Polyphenol oxidases (PPOs) have been shown to catalyze the ortho-hydroxylation of guaiacyl-type compounds. nih.govresearchgate.net Remarkably, some PPOs are also active on syringyl compounds like syringol, but they proceed through an ortho-demethoxylation reaction to generate the same methoxy-ortho-diphenols, releasing methanol (B129727) as a coproduct. nih.govresearchgate.net This demonstrates a fundamental difference in the enzymatic processing of S-type and G-type lignin (B12514952) monomers.
The table below presents this compound alongside several key analogues.
| Compound Name | Base Structure | R1 | R2 | R3 |
| This compound | Phenol | -OCH3 | -OCH3 | -CH2CH2CH3 |
| 2-Methoxy-4-propylphenol | Phenol | -OCH3 | -H | -CH2CH2CH3 |
| Syringol | Phenol | -OCH3 | -OCH3 | -H |
| Guaiacol | Phenol | -OCH3 | -H | -H |
| 4-Allyl-2,6-dimethoxyphenol (B1196327) | Phenol | -OCH3 | -OCH3 | -CH2CH=CH2 |
Mechanistic Investigations of Chemical Transformations
This compound is a primary monomeric product from the reductive catalytic fractionation of hardwood lignins, which are rich in syringyl units. nih.gov Its formation involves the cleavage of ether linkages, predominantly the β-O-4 bond, within the lignin polymer. rsc.orgescholarship.org One effective method utilizes a flow-through system where lignin is depolymerized over a Pd/C catalyst. rsc.orgresearchgate.net The proposed mechanism involves catalytic transfer hydrogenolysis, where an internal hydrogen donor (like the hemicellulose fraction) facilitates the reductive cleavage of the β-O-4 ether bonds to release the phenolic monomers. rsc.org
Once isolated, this compound serves as a valuable platform chemical for catalytic upgrading into fuels and other chemicals. A key transformation is hydrodeoxygenation (HDO), which removes oxygen atoms.
Production of Propylcyclohexane (B167486): In a vapor-phase reaction at 300°C, a bimetallic PtMo/MWCNT (platinum-molybdenum on multi-walled carbon nanotubes) catalyst can completely deoxygenate this compound to produce propylcyclohexane in over 97% yield. google.comgoogle.com This process involves hydrogenation of the aromatic ring followed by the cleavage of C-O bonds of the methoxy and hydroxyl groups. google.com
Production of Propylphenols: In a different upgrading route, a nickel catalyst is used in a gas-phase process (250–300 ºC) to selectively cleave the methoxy groups (demethoxylation), yielding propylphenols. acs.orgacs.org
The table below summarizes key catalytic systems used for the upgrading of this compound and its guaiacyl analogue.
| Catalyst System | Substrate(s) | Key Transformation | Primary Product(s) | Reference(s) |
| PtMo/MWCNT | This compound | Hydrodeoxygenation (HDO) | Propylcyclohexane | google.com, google.com |
| Nickel (Ni) | Mixture including this compound | Demethoxylation | Propylphenols, Methane | acs.org, acs.org |
| Pd/C | This compound | Hydrogenation | All-cis 2,6-dimethoxy-4-propylcyclohexanol | rsc.org |
| Pt/AC | 4-Propylguaiacol, 4-Propylphenol (B1200801) | Hydrodeoxygenation (HDO) | Propylcyclohexane, Propylcyclopentane | mdpi.com |
The functional groups of this compound—the phenolic hydroxyl, the methoxy groups, and the aromatic ring—provide active sites for derivatization into more complex molecules.
A clear example is its use as a precursor in the synthesis of novel bioactive compounds. In one study, this compound was used to synthesize a potential inhibitor of Toxoplasma gondii. nih.gov The reaction pathway involved two main steps:
Nucleophilic Aromatic Substitution: this compound was reacted with 4-fluorobenzonitrile (B33359) in the presence of cesium carbonate (Cs2CO3) in DMSO. The phenoxide ion, formed in situ, acts as a nucleophile, displacing the fluoride (B91410) to form the diaryl ether, 4-(2,6-dimethoxy-4-propylphenoxy)benzonitrile. nih.gov
Demethylation: The methoxy groups of the resulting ether were subsequently cleaved using boron tribromide (BBr3) to yield the final dihydroxy product, 4-(2,6-dihydroxy-4-propylphenoxy)benzonitrile. nih.gov
Enzymatic reactions also offer a pathway for derivatization. Laccase enzymes can oxidize this compound, which can lead to polymerization or the formation of other oxidized products, depending on the reaction conditions and the specific laccase mutant used. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides powerful tools for understanding the electronic structure, properties, and reactivity of this compound at a molecular level.
Density Functional Theory (DFT) is frequently employed to gain mechanistic insights into its catalytic transformations and to rationalize its bioactivity. mdpi.com For instance, DFT calculations are used to determine the homolytic bond dissociation energies (BDE) of the phenolic O-H bond. mdpi.com These calculated BDE values provide a quantitative measure of antioxidant potential, corroborating experimental findings that electron-donating methoxy groups enhance radical scavenging activity by lowering the BDE. mdpi.com
Furthermore, thermodynamic modeling and DFT calculations help elucidate complex reaction pathways in processes like hydrodeoxygenation (HDO). mdpi.commdpi.com By mapping the energy profiles of potential intermediates and transition states, researchers can predict the most likely reaction mechanisms, understand catalyst selectivity, and design more efficient catalytic systems for converting this compound into desired products. mdpi.com
Density Functional Theory (DFT) for Electronic and Steric Effects
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and steric characteristics of phenolic compounds, including this compound. These theoretical calculations provide deep insights into the intrinsic properties of the molecule, which govern its behavior in chemical reactions.
Studies on complex mixtures of phenolic compounds derived from lignin have utilized DFT to understand competitive reaction mechanisms. For instance, the nucleophilic index has been employed as a key descriptor for evaluating electronic effects. sciengine.com Calculations for a series of related phenols, such as 2,6-dimethoxy-4-methylphenol, a close structural analog of this compound, demonstrate how substituents on the aromatic ring influence electron-donating or withdrawing character. sciengine.com The two methoxy groups at the C2 and C6 positions in this compound exert a strong electron-donating effect through resonance, increasing the electron density of the aromatic ring and the phenolic oxygen. Conversely, the nature of the para-substituent can modulate this effect; an electron-withdrawing group would decrease the nucleophilicity compared to an electron-donating alkyl group like the propyl chain. sciengine.com
The steric environment of this compound is significantly influenced by the two methoxy groups flanking the hydroxyl group. This steric hindrance can impede the approach of reactants to the phenolic oxygen or the ortho positions, thereby influencing reaction pathways. sciengine.comlookchem.com DFT calculations can quantify these steric effects by modeling the three-dimensional structure and calculating steric descriptors. This is crucial in understanding reactions where the size and shape of the molecule or a catalyst's active site play a defining role. uantwerpen.beacs.org For example, in catalytic processes, the significant steric hindrance presented by the methoxy groups can prevent certain isomerization reactions from occurring. lookchem.com
Table 1: Calculated Nucleophilic Index for Selected Phenolic Compounds This table illustrates how the electronic properties of phenolic compounds can be quantified using DFT. The nucleophilic index serves as a measure of the electron-donating ability of the compound. A higher index suggests greater nucleophilicity. Note: This data is representative for illustrating the concept based on related compounds. sciengine.com
| Compound Name | Para-Substituent | Relative Nucleophilic Index (Conceptual) |
| 2,6-Dimethoxy-4-methylphenol | -CH₃ | High |
| 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid | -CH₂COOH | Lower |
| 2,6-Dimethoxyphenol (B48157) | -H | Intermediate |
This table is a conceptual representation based on findings that electron-withdrawing groups like carboxyl decrease the nucleophilic index compared to electron-donating groups like methyl. sciengine.com
Prediction of Reactivity and Selectivity
The insights gained from DFT calculations regarding electronic and steric effects are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations.
Reactivity Prediction: The calculated electronic properties, such as the nucleophilic index, can predict the molecule's susceptibility to electrophilic attack. The high electron density of the syringyl-type ring in this compound suggests high reactivity towards electrophiles. sciengine.com DFT calculations can model reaction energy profiles, helping to identify the most favorable reaction pathways and predict activation barriers. For instance, in nickel-catalyzed cross-coupling reactions involving related syringyl acetates, DFT has been used to evaluate the stability of intermediates and the energy barriers of catalytic cycles, confirming that the oxidative addition step is often irreversible and determines chemoselectivity. uantwerpen.be The choice of the DFT functional itself is critical, and studies often compare results from several functionals to ensure the reliability of the predictions. uantwerpen.be
Selectivity Prediction: DFT and mechanistic studies are crucial for rationalizing and predicting selectivity in reactions where multiple outcomes are possible.
Chemoselectivity: In processes like hydrodeoxygenation, the molecule possesses multiple reactive sites, such as the phenolic hydroxyl group and the methoxy groups. DFT calculations can help predict which functional group will react preferentially. For example, in the Ni-catalyzed hydrodeacetoxylation of syringyl acetates, DFT calculations successfully rationalized the observed chemoselectivity for cleaving the Ar-OAc bond while leaving the methoxy groups (Ar-OMe) intact. uantwerpen.be
Regioselectivity: For reactions involving the aromatic ring, such as alkylation or functionalization, DFT can predict the most likely position of attack (ortho, meta, or para) by analyzing the distribution of electron density and the stability of potential intermediates.
Shape Selectivity: In heterogeneous catalysis, the interplay between the molecule's dimensions and the catalyst's pore structure dictates selectivity. acs.org While this compound itself is a product of lignin processing, the principles of shape selectivity are demonstrated in the conversion of related compounds like 4-n-propylphenol over zeolites. The specific pore topology of a catalyst like ZSM-5 can create a confined environment that favors certain transition states, thereby directing the reaction towards a specific product and preventing side reactions like disproportionation. acs.org Similarly, genetically modified catalysts can be engineered to exhibit high selectivity for the production of this compound over other potential products like dihydroeugenol. google.comgoogle.com
Table 2: Application of DFT in Predicting Reaction Outcomes for Syringyl-Type Compounds This table summarizes how computational models are applied to predict the behavior of compounds structurally related to this compound.
| Predicted Property | Reaction Type | DFT Application | Finding | Reference |
| Chemoselectivity | Ni-catalyzed Hydrodeacetoxylation | Calculation of transition state energies | Preferential cleavage of Ar-OAc over ArO-Ac bonds is energetically favored. | uantwerpen.be |
| Reactivity | Alkylation | Calculation of Nucleophilic Index | Electron-donating groups increase nucleophilicity and reactivity toward electrophiles. | sciengine.com |
| Mechanism | Dealkylation over Zeolites | Modeling transition state geometries | Pore confinement of the catalyst leads to transition state shape selectivity, enhancing desired product formation. | acs.org |
Advanced Analytical Characterization Techniques
Spectroscopic Analysis in Research Contexts
Spectroscopic methods are indispensable for elucidating the molecular structure of 2,6-dimethoxy-4-propylphenol. They provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to provide a comprehensive structural fingerprint of the molecule. google.comresearchtrend.net
In ¹H NMR analysis, the chemical shifts, integration, and splitting patterns of the proton signals confirm the arrangement of hydrogen atoms. For this compound, the spectrum typically reveals distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the propyl side chain. rsc.org For instance, analysis in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument shows characteristic peaks. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms in the aromatic ring, the methoxy groups, and the propyl chain are unique and allow for unambiguous assignment, confirming the substitution pattern of the phenol (B47542). rsc.org
| Assignment | ¹H NMR Chemical Shift (δ ppm) | Notes |
|---|---|---|
| Aromatic-H | 6.39 | Singlet, 2H |
| Phenolic-OH | 4.67 | Singlet, 1H |
| Methoxy (OCH₃) | 3.84 | Singlet, 6H |
Data adapted from a 400 MHz NMR analysis in CDCl₃. rsc.org
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound. It is frequently coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture before being ionized and detected by the mass spectrometer. mdpi.comthermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. This technique has been utilized to identify and quantify related phenolic compounds in various matrices, including commercial smoke flavorings and environmental samples. researchgate.netnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the oxidation or reaction products of this compound, which may be less volatile or thermally stable. researchgate.net Direct infusion electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) has also been shown to be an efficient method for the identification and quantification of related lignin (B12514952) monomers, providing detailed structural information through controlled fragmentation. rsc.org
Chromatographic Separation and Quantification Methodologies
Chromatography is essential for isolating this compound from complex sample matrices and for its accurate quantification.
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to traditional liquid chromatography for the analysis of lignin-derived compounds. twistingmemoirs.commz-at.de Using supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and reduced organic solvent consumption compared to HPLC. twistingmemoirs.comnih.gov
Ultra-high-performance supercritical fluid chromatography (UHPSFC), often coupled with mass spectrometry (UHPSFC/QTOF-MS), provides a rapid and selective method for the quantitative and qualitative analysis of complex mixtures containing dozens of lignin-derived compounds. nih.govlu.se This technique allows for excellent separation of phenolic compounds, including those structurally similar to this compound, in run times as short as six minutes. nih.govlu.se The advantages of SFC include the ability to analyze samples without prior derivatization and the flexibility to tune selectivity by altering parameters such as column type, temperature, and pressure. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of phenolic compounds. nih.gov Reversed-phase HPLC methods are commonly employed for the analysis of this compound and related substances.
Ultra-Performance Liquid Chromatography (UPLC), a significant advancement over HPLC, utilizes columns packed with sub-2 µm particles. orientjchem.orgresearchgate.net This reduction in particle size, combined with operation at higher pressures, leads to dramatic improvements in resolution, sensitivity, and speed of analysis. nih.govaustinpublishinggroup.com UPLC can significantly shorten analysis times and reduce solvent consumption while providing superior peak separation compared to conventional HPLC. nih.govresearchgate.net This makes UPLC an ideal platform for high-throughput analysis and for resolving this compound from closely related impurities or other components in a mixture. lcms.cz
| Technique | Key Advantages for this compound Analysis | Typical Application |
|---|---|---|
| SFC | Fast analysis, reduced solvent use, no derivatization needed. nih.gov | Separation of complex lignin depolymerization mixtures. researchgate.net |
| HPLC | Robust, reliable, and widely available for routine quantification. nih.gov | Purity assessment and quality control. |
| UPLC | Higher resolution, speed, and sensitivity than HPLC. nih.gov | High-throughput screening, trace-level quantification. lcms.cz |
Advanced Characterization for Structural Elucidation (e.g., X-ray Crystallography for derivatives)
While spectroscopic and chromatographic techniques are powerful, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. redalyc.orgvensel.org Although obtaining a single crystal of this compound itself can be challenging, the technique is invaluable for characterizing its solid derivatives.
The analysis of a Schiff base derivative, (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol, demonstrates the power of this method. nih.gov The crystal structure revealed a non-planar conformation where the two benzene (B151609) rings were oriented at a significant dihedral angle of 72.7°. nih.gov The study also detailed the planarity of the methoxy groups relative to their adjacent aromatic rings and identified key intermolecular hydrogen bonds (O—H⋯N and C—H⋯O) that dictate the packing of molecules into chains within the crystal lattice. nih.gov Such detailed structural insights are crucial for understanding structure-property relationships and designing new functional materials based on the this compound scaffold.
Biological and Biomedical Research Applications
Role in Natural Flavor and Fragrance Research
2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound recognized for its significant contribution to the sensory profiles of various foods and beverages. It is a key component of wood smoke and is instrumental in creating the characteristic smoky aroma and flavor. Research has identified this compound in commercial liquid smoke products, which are used to impart a smoked taste to foods without traditional smoking methods. nih.govresearchgate.net
The sensory characteristics of this compound and its close structural relatives, such as syringol (2,6-dimethoxyphenol), are described as smoky, phenolic, woody, and spicy. taylorandfrancis.comdntb.gov.ua At varying concentrations, it can present a complex profile that includes sweet, balsamic, and even meaty notes. nih.gov For example, in studies on fermented cocoa that was exposed to wood smoke, 2,6-dimethoxyphenol (B48157) was identified as a potent compound contributing to the smoky off-flavor. fda.gov Its positive and realistic character makes it a valuable ingredient in the formulation of smoke flavors for a wide range of products, including meats, whiskey, rum, and tea. nih.govbiosynth.com The closely related compound 2-methoxy-4-propylphenol (B1219966) (dihydroeugenol) is also noted for its warm-spicy, sweet, and clove-like odor, further highlighting the importance of this chemical family in the flavor and fragrance industry. univook.comrsc.org
Applications as Chemical Intermediates in Pharmaceutical Synthesis
The 2,6-dimethoxyphenol scaffold is a valuable building block in the chemical industry for the creation of more complex molecules. This compound is specifically identified as an organic solvent used in the synthesis of pharmaceuticals and agricultural chemicals. mdpi.com Its structure, derived from the natural polymer lignin (B12514952), makes it a target for valorization into higher-value chemical products. mdpi.com
The broader class of syringols (2,6-dimethoxyphenols) is considered an important intermediate for the medical and chemical industries. nih.gov These compounds serve as foundational elements in organic synthesis for crafting a variety of molecules. nih.gov The pharmaceutical relevance of the 2,6-disubstituted phenol (B47542) structure is exemplified by the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol), demonstrating the utility of this chemical class in drug design and synthesis.
Investigation of Biological Activities
Phenolic compounds are well-known for their antioxidant capabilities, attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant properties of the general class of 2,6-dimethoxyphenols have been a subject of significant research. These compounds act as effective free radical scavengers, a property that is central to their potential health benefits. caymanchem.comresearchgate.net The mechanism involves the formation of a stable phenoxyl radical, which interrupts the propagation of radical chain reactions. caymanchem.comresearchgate.net
Studies on various 2-methoxyphenol derivatives have consistently demonstrated their capacity to neutralize radicals in assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assays. nih.gov For instance, research on Schiff bases derived from syringaldehyde (B56468), a compound with the same core 2,6-dimethoxyphenol structure, confirmed their ability to scavenge radicals and reduce oxidized metal ions in the Ferric Reducing Antioxidant Potential (FRAP) assay. wikipedia.orgkeyorganics.net While direct studies on the antioxidant power of this compound are limited, the extensive research on structurally similar compounds strongly suggests its potential in this area.
The antimicrobial properties of phenolic compounds are well-documented. Research into derivatives of the 2,6-dimethoxyphenol structure has shown notable activity against a range of microorganisms. A study on Schiff bases synthesized from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) evaluated their antibacterial effects against several bacterial strains. wikipedia.orgkeyorganics.net
One of the synthesized compounds, a 4-nitroaniline (B120555) Schiff base of syringaldehyde, was found to be more effective than the standard antibiotic ampicillin (B1664943) against Pseudomonas aeruginosa. wikipedia.orgkeyorganics.net The study determined the Minimum Inhibitory Concentrations (MIC) for these compounds, providing quantitative data on their antibacterial potency.
| Bacterial Strain | Compound II MIC (μg/ml)¹ | Ampicillin MIC (μg/ml) |
| Pseudomonas aeruginosa | 11 | >22 |
| Bacillus subtilis | <22 | <22 |
| Escherichia coli | <22 | <22 |
| Klebsiella spp. | <22 | <22 |
| Enterobacter spp. | <22 | <22 |
¹Compound II is 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol, a derivative of syringaldehyde. Data sourced from Sahni et al., 2022. wikipedia.org
These findings indicate that the 2,6-dimethoxyphenol moiety can be a key feature in the development of new antibacterial agents. The activity is attributed to the ability of these compounds to interfere with microbial cellular structures and metabolic pathways.
While the antioxidant and antimicrobial activities of methoxyphenols are well-explored, research into other specific biological functions such as insect repellency for this compound and its immediate derivatives is not extensively documented in the scientific literature. Plant essential oils and various phenolic compounds are generally known to possess a wide range of biological activities, including insecticidal properties. nih.gov However, specific studies focusing on the insect repellent capabilities of the syringol family of compounds are not prominent.
Biomarker Research in Food Science and Metabolism
This compound has emerged as a significant biomarker in two distinct areas: food consumption and environmental exposure assessment. Its presence has been detected in fish, which suggests it could serve as a potential biomarker for the consumption of these foods, although this has not yet been quantified. nih.gov
More extensive research has been conducted on its role as a biomarker for woodsmoke exposure. Methoxyphenols, including 4-propylsyringol, are produced during the combustion of lignin, a major component of wood. Studies have demonstrated that urinary concentrations of several methoxyphenols, including propylsyringol, increase in individuals exposed to woodsmoke. mdpi.com In a study conducted in rural Guatemala where households rely on wood-burning stoves, urinary levels of low-molecular-weight syringyl methoxyphenols, including propylsyringol, were found to be moderately correlated with personal exposure to carbon monoxide (CO), a primary component of woodsmoke. This indicates that urinary this compound can be a reliable, non-invasive indicator of recent, short-term exposure to inhaled woodsmoke. mdpi.com
| Woodsmoke Exposure Biomarker | Finding | Reference |
| Urinary Propylsyringol | Peak urinary concentrations observed after woodsmoke exposure. | mdpi.com |
| Urinary Propylsyringol | Urinary levels moderately correlated (r² = 0.53) with personal carbon monoxide (CO) exposure. | |
| Urinary Propylsyringol | Proposed as a specific biomarker for short-term exposure to inhaled woodsmoke in field conditions. |
Industrial and Sustainable Chemistry Perspectives
Integration into Biorefinery Concepts for Renewable Chemicals Production
2,6-Dimethoxy-4-propylphenol is a key phenolic monomer derived from the depolymerization of lignin (B12514952), a major component of lignocellulosic biomass. acs.orgnih.gov Its integration into biorefinery concepts is central to the strategy of valorizing lignin, which is often underutilized or burned for energy in traditional pulp and paper mills. acs.org Biorefineries aim to fractionate biomass into its primary components—cellulose, hemicellulose, and lignin—and convert them into a wide range of value-added products, including biofuels, biochemicals, and materials. researchgate.netresearchgate.net
The production of this compound is a prime example of the "lignin-first" approach in biorefining. rsc.org This strategy involves the catalytic conversion of lignin at the initial stages of biomass processing to prevent the formation of recalcitrant condensed lignin structures, thereby maximizing the yield of valuable aromatic monomers. rsc.org For instance, researchers have developed integrated chemical processes that break down birch wood, yielding a mixture of lignin alkylphenol monomers, including this compound. acs.org In one such process, wood chips are treated with methanol (B129727), high-pressure hydrogen, and a ruthenium catalyst, producing a carbohydrate pulp for ethanol production and a stream of lignin-derived monomers. acs.org
This approach is part of a broader concept known as catalytic funneling, which transforms complex mixtures of biomass-derived molecules into a smaller number of simpler, more valuable compounds. acs.org The successful integration of processes to produce and upgrade compounds like this compound is crucial for enhancing the economic viability of biorefineries, moving beyond fuel production to create a portfolio of high-value chemicals. researchgate.netrsc.org
Below is a table summarizing different biorefinery approaches for the production of aromatic compounds from lignin.
| Biorefinery Approach | Feedstock | Key Process/Catalyst | Primary Products | Reference |
|---|---|---|---|---|
| Lignin-First Catalytic Funneling | Birch Wood | Ruthenium (Ru) catalyst, Methanol, H₂ | Carbohydrate pulp, Lignin oligomers, this compound, 2-Methoxy-4-propylphenol (B1219966) | acs.org |
| Catalytic Upstream Biorefining (CUB) | Pine Wood | Pd/C catalyst, Formaldehyde | Delignified pulp, Phenolic monomers | N/A |
| Hydrogenolysis/BCD | Poplar Lignin | Ru/C and NaOH | Aromatic compounds (approx. 11 wt. %) | nih.gov |
| "Lignin-First" without External H₂ | Birch Wood | Pt-based catalyst, Methanol/Water | Phenolic monomers (up to 49% yield) | acs.org |
Green Chemistry Principles in the Synthesis and Transformation of this compound
The production and subsequent conversion of this compound align with several key principles of green chemistry. wikipedia.org These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com
Renewable Feedstocks: The primary synthesis route to this compound is through the processing of lignocellulosic biomass (e.g., wood), which is a renewable resource. acs.orgnih.gov This contrasts sharply with traditional chemical production that relies on finite fossil fuels. aidic.it The use of biomass helps to slow the depletion of fossil reserves and can contribute to a more sustainable chemical industry. researchgate.netresearchgate.net
Catalysis: Catalytic processes are paramount in both the generation of this compound from lignin and its transformation into other chemicals. rsc.org Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled, minimizing waste. mdpi.com For example:
Synthesis from Lignin: Ruthenium (Ru/C), Platinum (Pt), and Palladium (Pd/C) catalysts are used to depolymerize lignin into phenolic monomers, including this compound. acs.orgrsc.orgnih.gov
Transformation: The conversion of this compound and related compounds into platform chemicals like phenol (B47542) involves catalysts such as zeolites (H-ZSM-5), metal phosphides (MoP/SiO₂), and bimetallic systems (RuNi/NiAl₂O₄). tue.nlacs.orgtue.nl
Benign Solvents: Research has focused on using environmentally friendly solvents. Methanol/water mixtures are employed in some "lignin-first" processes, where methanol can be reformed to supply the necessary hydrogen in situ, avoiding the need for an external hydrogen source. acs.org Water itself is used as a solvent in alkaline hydrothermal conversion processes. researchgate.net The use of supercritical carbon dioxide (scCO₂) is another green solvent alternative being explored in pharmaceutical and chemical processes due to its non-toxic and non-flammable nature. mdpi.com
Atom Economy and Waste Reduction: Green chemistry metrics are used to quantify the environmental performance of chemical processes. wikipedia.org While specific atom economy calculations for the entire biorefinery process are complex, the goal of catalytic funneling is to maximize the conversion of the feedstock into desired products, thereby minimizing waste. acs.org Metrics like the Environmental Factor (E-factor), which is the mass ratio of waste to the desired product, and Process Mass Intensity (PMI), which considers all materials used, are crucial for evaluating the sustainability of these processes. wikipedia.orgmdpi.com The transformation of this compound into phenol and propylene, for instance, can be more atom-economical than multi-step syntheses from petroleum feedstocks. acs.orgtue.nl
The table below outlines some green chemistry metrics relevant to the synthesis and transformation of bio-based chemicals.
| Green Chemistry Metric | Definition | Relevance to this compound |
|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High AE is sought in catalytic transformations to ensure most atoms from reactants are incorporated into the final products. wikipedia.org |
| Environmental Factor (E-Factor) | Total mass of waste / Mass of product | Highlights waste production; biorefinery processes for lignin valorization aim for a low E-factor by converting all biomass components. wikipedia.org |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more practical measure of a reaction's efficiency, incorporating yield and stoichiometry. rsc.org |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | A holistic metric that includes reactants, solvents, and process aids, crucial for assessing the overall "greenness" of the entire biorefinery process. mdpi.com |
Economic Viability and Life Cycle Assessment in Sustainable Production
Economic Viability: The valorization of lignin into high-value chemicals is considered essential for improving the economic viability of lignocellulosic biorefineries. rsc.orgacs.org Currently, a significant portion of lignin from biomass processing is simply burned for low-value energy. acs.org By converting lignin into specialty aromatic chemicals like this compound, and subsequently into platform chemicals such as phenol and propylene, biorefineries can create new revenue streams, making the entire operation more profitable. acs.orgacs.org
Life Cycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mdpi.comresearchgate.net For bio-based chemicals derived from lignin, LCAs consistently demonstrate significant environmental benefits compared to their petrochemical counterparts, particularly concerning greenhouse gas (GHG) emissions. acs.orgacs.orgresearchgate.net
A "gate-to-gate" LCA for a biorefinery producing phenol from wood showed it would generate less than half of the CO₂ emissions of a conventional fossil fuel-based process. acs.org Similarly, the propylene co-produced would create less than one-third of the usual CO₂ emissions. acs.org Another study highlighted that using switchgrass in a biorefinery can decrease GHG emissions by 79% and save about 80% of non-renewable energy compared to a fossil reference system. researchgate.net
The following table presents a summary of findings from TEA and LCA studies on lignin valorization.
| Study Focus | Feedstock | Key Finding | Metric | Reference |
|---|---|---|---|---|
| TEA/LCA of Biorefinery | Birch Wood | Producing phenol from wood generates <50% of CO₂ emissions compared to fossil-based process. | GHG Emissions | acs.org |
| TEA of Biorefinery | Birch Wood | A 100,000 t/year phenol plant could have a 4-year payback period. | Payback Period | acs.org |
| TEA/LCA of Lignin Fractionation | Corn Stover | Conversion of waste lignin to high-value products yields $151 million/year in profit. | Profitability | acs.org |
| LCA of Biorefinery | Switchgrass | Offsets GHG emissions by 79% and reduces fossil energy demand by 80%. | GHG Emissions / Energy Demand | researchgate.net |
| TEA of Vanillin Production | Kraft Lignin | Achieved an internal rate of return (IRR) of 22.63% with a 6.19-year payback period. | IRR / Payback Period | rsc.orgnih.gov |
Q & A
Q. What strategies are effective in isolating this compound from lignin-derived phenolic mixtures?
- Methodological Answer : Fractional distillation (60–80°C under vacuum) followed by silica gel chromatography (hexane/ethyl acetate 4:1) isolates the compound. Preparative HPLC with C18 columns achieves >95% purity. Solvent extraction (ethyl acetate/water) removes polar byproducts .
Q. How to evaluate the antioxidant potential of this compound in biological studies?
- Methodological Answer : Use DPPH radical scavenging assays (IC₅₀ calculation) and ORAC (oxygen radical absorbance capacity) tests. Compare with standards like Trolox. LC-MS/MS quantifies metabolites in cell cultures, while ROS (reactive oxygen species) assays in vitro validate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
